molecular formula C16H13ClF3NO4S B13215202 N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine

Cat. No.: B13215202
M. Wt: 407.8 g/mol
InChI Key: FHMLDKPFAYXUSA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight

The molecular formula C₁₆H₁₃ClF₃NO₄S corresponds to a molecular weight of 407.79 g/mol , calculated from the atomic masses of its constituent elements. Key structural components include:

Component Description
Phenylalanine backbone Provides α-amino and carboxylic acid groups for peptide bonding.
4-Chloro-3-(trifluoromethyl)phenyl Electron-withdrawing substituents (Cl, CF₃) enhance lipophilicity.
Sulfonamide linker (-SO₂-) Bridges the aromatic moieties, enabling hydrogen bonding and metal coordination.

The SMILES notation (C1=CC=C(C=C1)CC@@HNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F) encodes the stereochemistry, connectivity, and functional groups, confirming the (S)-configuration at the α-carbon.

Properties

Molecular Formula

C16H13ClF3NO4S

Molecular Weight

407.8 g/mol

IUPAC Name

(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)/t14-/m0/s1

InChI Key

FHMLDKPFAYXUSA-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of o-Chlorotrifluoromethylbenzene

  • Starting from o-chlorotrifluoromethylbenzene , nitration is performed using a mixture of acetic anhydride and concentrated nitric acid (68%) at 10–15 °C.
  • This replaces the traditional mixed acid (nitric/sulfuric acid) system, reducing reaction temperature and risk while minimizing multi-nitration impurities.
  • The nitration product is 4-nitro-2-trifluoromethylchlorobenzene .

Reduction to 4-Chloro-3-(trifluoromethyl)aniline

  • The nitro compound is reduced using a hydrazine hydrate and ferric chloride hexahydrate (FeCl3·6H2O) catalyst system in ethanol under reflux.
  • Activated carbon is added to improve reduction efficiency.
  • This method replaces traditional iron powder reduction, reducing iron mud waste and environmental impact.

Conversion to 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

  • The aniline intermediate reacts with triphosgene in the presence of catalysts such as DMF, pyridine, or DMAP in organic solvents (1,2-dichloroethane, dioxane, or chloroform).
  • The reaction is conducted at low temperature (-5 to 5 °C) followed by reflux to complete isocyanate formation.
  • Purification is achieved by vacuum distillation (vacuum ≤ -0.096 MPa, temperature 95–100 °C).

Summary of Reaction Conditions and Yields

Step Reagents & Conditions Key Parameters Yield & Purity
Nitration o-Chlorotrifluoromethylbenzene + Acetic anhydride + 68% HNO3 10–15 °C, 3–4 h, pH 7.5–8.0 washing High selectivity, low impurity
Reduction 4-Nitro derivative + Hydrazine hydrate + FeCl3·6H2O + Activated carbon in ethanol Reflux, dropwise hydrazine over 3–3.5 h >80% yield, environmentally friendly
Isocyanate formation Aniline + Triphosgene + Catalyst (DMF/Pyridine/DMAP) in organic solvent -5 to 5 °C dropwise addition, reflux 3–5 h Purity >99.8%, yield ~80%

(Table adapted from CN110885298B patent examples)

Sulfonylation of Phenylalanine to Form N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine

Phenylalanine Protection and Activation

  • Phenylalanine’s amino and carboxyl groups are typically protected to prevent side reactions during sulfonylation.
  • Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or benzyl esters for the carboxyl group.
  • Protection ensures selective sulfonylation at the amino site.

Sulfonylation Reaction

  • The sulfonylating agent, usually the 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride or the corresponding isocyanate intermediate, is reacted with the protected phenylalanine derivative.
  • The reaction is conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF).
  • Mild bases like triethylamine or pyridine are used to neutralize the generated HCl and promote sulfonamide bond formation.
  • Reaction temperature is maintained at 0–25 °C to optimize yield and minimize side reactions.

Deprotection

  • After sulfonylation, protecting groups are removed under acidic or hydrogenolytic conditions depending on the protecting group used.
  • Final purification by recrystallization or chromatography yields the target compound.

Analytical and Research Data Summary

The preparation methods have been validated by:

Summary Table of Preparation Methodology

Stage Starting Material Key Reagents Conditions Outcome Notes
1. Nitration o-Chlorotrifluoromethylbenzene Acetic anhydride, 68% HNO3 10–15 °C, 3–4 h 4-Nitro-2-trifluoromethylchlorobenzene Lower temp, safer than mixed acid
2. Reduction Nitro compound Hydrazine hydrate, FeCl3·6H2O, activated carbon, ethanol Reflux, 3 h dropwise addition 4-Chloro-3-(trifluoromethyl)aniline Environmentally friendly catalyst system
3. Isocyanate formation Aniline Triphosgene, DMF/Pyridine/DMAP, organic solvent -5 to 5 °C dropwise, reflux 3–5 h 4-Chloro-3-(trifluoromethyl)phenyl isocyanate High purity, vacuum distillation
4. Sulfonylation Protected phenylalanine Sulfonyl chloride/isocyanate, base, organic solvent 0–25 °C Protected sulfonamide intermediate Controlled conditions for selectivity
5. Deprotection Protected sulfonamide Acidic or hydrogenolytic conditions Variable This compound Final purification required

Chemical Reactions Analysis

Types of Reactions

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives

a. Ethyl N-[4-Chloro-3-(trifluoromethyl)imidazol-1-yl]phenyl Carbamate (Example 4, )

  • Structural Features : Shares the 4-chloro-3-(trifluoromethyl)phenyl moiety but incorporates an imidazole ring and carbamate group.
  • Key Differences : The carbamate linkage and imidazole substituent may enhance binding to biological targets compared to the sulfonyl group in the target compound.
  • Applications: Likely explored for kinase inhibition or as a monomer in polymer synthesis due to its complex heterocyclic structure .

b. N-{4-Fluoro-3-nitrophenyl}methanesulfonamide ()

  • Structural Features : Contains a sulfonamide group but substitutes chloro and trifluoromethyl with fluoro and nitro groups.
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis, leveraging its electron-deficient aromatic ring .

Phenylurea Derivatives ()

a. N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)

  • Structural Features : Retains the 4-chloro-3-(trifluoromethyl)phenyl group but replaces the sulfonyl-phenylalanine with a urea linkage.
  • Biological Activity: Demonstrates anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
  • Comparison : The urea moiety may facilitate hydrogen bonding with biological targets, whereas the sulfonyl group in the target compound could enhance metabolic stability.

Diaziridine-Containing Phenylalanine ()

4-[3-(Trifluoromethyl)diaziridin-3-yl]-L-phenylalanine

  • Structural Features : Integrates a diaziridine ring with a trifluoromethyl group into phenylalanine.
  • Applications : Used in photoaffinity labeling studies due to the photoreactive diaziridine group, enabling covalent binding to target proteins.
  • Comparison : Unlike the sulfonyl group in the target compound, the diaziridine ring enables unique applications in probing protein-ligand interactions .

Phthalimide Derivatives ()

3-Chloro-N-phenyl-phthalimide

  • Structural Features : Chlorophenyl-substituted phthalimide core.
  • Applications: Monomer for polyimide synthesis, valued for thermal stability and mechanical strength.
  • Comparison : The phthalimide group offers rigidity for polymer applications, whereas the target compound’s sulfonyl-phenylalanine structure may favor solubility and biological compatibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Industrial Applications
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine Sulfonyl-phenylalanine 4-Cl, 3-CF₃, sulfonamide Potential enzyme inhibition, drug design
CTPPU () Urea 4-Cl, 3-CF₃, phenylurea NSCLC cell growth inhibition
4-[3-(Trifluoromethyl)diaziridin-3-yl]-L-phenylalanine Diaziridine-phenylalanine 3-CF₃, diaziridine Photoaffinity labeling
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-Cl, phenyl Polyimide synthesis
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide Sulfonamide 4-F, 3-NO₂ Agrochemical/pharmaceutical intermediate

Key Research Findings

  • Electron-Withdrawing Groups : The 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity and stability across analogs, critical for drug bioavailability .
  • Functional Group Impact : Urea (CTPPU) and sulfonamide (target compound) groups dictate target selectivity—urea for hydrogen bonding, sulfonamide for metabolic resistance .
  • Heterocyclic Modifications : Imidazole () and diaziridine () rings introduce specialized applications, such as kinase inhibition or protein interaction studies .

Biological Activity

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine, with the CAS number 1008052-19-4, is a synthetic compound characterized by its unique structure that includes a sulfonyl group attached to a phenylalanine backbone, which is further modified with a chlorinated and trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

  • Molecular Formula : C16_{16}H13_{13}ClF3_3NO4_4S
  • Molecular Weight : 407.79 g/mol
  • Key Functional Groups : Sulfonamide, Trifluoromethyl group

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have indicated that compounds featuring sulfonyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound 84.88 µg/mLBacillus mycoides
Compound 84.88 µg/mLEscherichia coli
Compound 84.88 µg/mLCandida albicans

The presence of the trifluoromethyl group enhances the lipophilicity and overall reactivity of the compound, contributing to its effectiveness against resistant bacterial strains .

Anticancer Activity

In terms of anticancer activity, this compound has been evaluated against several human cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:

Cell LineIC50_{50} (µM)Reference Drug (Doxorubicin) IC50_{50} (µM)
A54944.452.1
HCT11617.852.1
HePG212.452.1
HOS17.652.1

The compound showed promising results, with IC50_{50} values better than Doxorubicin for certain cell lines, indicating its potential as an effective anticancer agent .

The mechanism through which this compound exerts its biological effects involves:

  • Down-regulation of Oncogenes : Treatment with this compound has demonstrated down-regulation of critical genes such as EGFR, KRAS, PALB2, BRCA1, and BRCA2 in various cancer cell lines.
  • Molecular Docking Studies : These studies suggest that the compound effectively inhibits key proteins involved in cancer progression, such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), highlighting its potential as a targeted therapeutic agent .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Antibacterial Efficacy : A study published in October 2023 demonstrated that derivatives similar to this compound were effective against multi-drug resistant bacterial strains, emphasizing the importance of novel compounds in combating antibiotic resistance .
  • Anticancer Research : Research focusing on the anticancer properties revealed that compounds with similar structures could induce apoptosis in cancer cells through ROS generation, thereby inhibiting tumor growth .

Q & A

Q. What are the established synthetic routes for N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine?

  • Methodology : The compound is synthesized via sulfonylation of phenylalanine derivatives. A typical approach involves reacting L-phenylalanine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with a base catalyst like triethylamine to neutralize HCl byproducts . Purification often employs column chromatography or recrystallization, yielding ~74% (based on similar intermediates) .
  • Key Considerations :
  • Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride.
  • Monitor reaction progress via TLC or HPLC to optimize reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :
  • 1H-NMR : Confirms substitution patterns (e.g., aromatic protons from the sulfonylphenyl group and α-protons of phenylalanine) .
  • HPLC : Assesses purity (>94% achievable with optimized protocols) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected at 423.7 g/mol for C₁₆H₁₂ClF₃NO₄S) .
    • Advanced Tip :
      Use X-ray crystallography to resolve stereochemical ambiguities, particularly for chiral centers .

Q. What are the primary research applications of this compound?

  • Biochemical Probes : Acts as a kinase inhibitor intermediate, analogous to Sorafenib, which targets Raf kinases .
  • Enzyme Inhibition Studies : The sulfonamide group facilitates binding to ATP pockets in kinases, enabling mechanistic studies .
  • SAR Development : Serves as a scaffold for modifying trifluoromethyl and chloro substituents to optimize bioactivity .

Advanced Research Questions

Q. How does the sulfonyl group influence target binding in kinase inhibition?

  • Mechanistic Insight : The sulfonyl group forms hydrogen bonds with backbone amides (e.g., Cys-RAF in kinases), while the trifluoromethyl group enhances hydrophobic interactions. Molecular docking studies reveal that chloro substituents improve binding affinity by reducing steric hindrance .
  • Experimental Validation : Compare inhibitory activity (IC₅₀) of analogs lacking the sulfonyl group using kinase assays .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Troubleshooting Steps :

Assay Conditions : Verify buffer pH, temperature, and ATP concentrations (varies IC₅₀ by ±20%) .

Impurity Analysis : Use LC-MS to detect byproducts (e.g., dechlorinated derivatives) that may skew results .

Stereochemical Purity : Chiral HPLC ensures enantiomeric excess; racemic mixtures (e.g., DL-phenylalanine derivatives) exhibit reduced potency .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • SAR Strategies :
  • Replace the phenylalanine moiety with D-configuration analogs to resist protease degradation .
  • Introduce electron-withdrawing groups (e.g., nitro) at the 2-position of the phenyl ring to slow oxidative metabolism .
    • Data-Driven Example :
      Methylation of the sulfonamide nitrogen increases logP (by ~0.5 units), improving membrane permeability in cell-based assays .

Q. What storage conditions prevent degradation of this compound?

  • Stability Profile :
  • Short-Term : Store at -20°C in anhydrous DMSO (stable for 6 months) .
  • Long-Term : Lyophilized powders in inert atmosphere (N₂) retain >90% purity over 2 years .
    • Degradation Pathways :
      Hydrolysis of the sulfonamide bond occurs in aqueous solutions (pH < 3 or > 9); confirm stability via accelerated aging studies .

Q. How is toxicity evaluated for this compound in preclinical studies?

  • In Vitro Models :
  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure .
  • Genotoxicity : Ames test with Salmonella strains (TA98/TA100) to detect mutagenic metabolites .
    • In Vivo Correlation :
      Dose-dependent toxicity in rodents (LD₅₀ > 500 mg/kg) correlates with mitochondrial complex II inhibition, a common off-target effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.